Chitotriose (trihydrochloride)
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Overview
Description
Chitotriose (trihydrochloride) is a synthetic carbohydrate derived from chitin, an oligosaccharide. It is a modification of chitin and is used as a raw material for the production of fibers, films, and adhesives . This compound is an off-white to pale yellow powder or flocculent lyophilisate with a purity greater than 98% . It is known for its antioxidant activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitotriose (trihydrochloride) is prepared by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The enzymatic hydrolysates consist of chitobiose and chitotriose, which are then separated by cation ion exchange resin with hydrochloric acid solutions at different concentrations . The purity of separated chitotriose is around 96.00%, and the recovery rate is approximately 95.53% .
Industrial Production Methods: The industrial production of chitotriose (trihydrochloride) involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure high purity and yield, making the compound suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Chitotriose (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hydroxylation of benzoate to salicylate by hydrogen peroxide in the presence of copper ions (Cu2+) .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of copper ions (Cu2+).
Reduction: Common reducing agents such as sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) for ion exchange processes.
Major Products Formed: The major products formed from these reactions include various derivatives of chitotriose, such as chitobiose and other chitooligosaccharides .
Scientific Research Applications
Chitotriose (trihydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Chitotriose (trihydrochloride) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Inhibits the hydroxylation of benzoate to salicylate by hydrogen peroxide in the presence of copper ions (Cu2+), with an IC50 value of 80 μM.
Antitumor Activity: Enhances the antitumor activity of doxorubicin by promoting its entry into cell nuclei and inducing morphological changes in cancer cells.
Comparison with Similar Compounds
Chitotriose (trihydrochloride) is unique among chitooligosaccharides due to its specific structure and bioactivities. Similar compounds include:
Chitobiose (dihydrochloride): Another chitooligosaccharide with similar antioxidant activities.
Chitotetraose (tetrahydrochloride):
Chitopentaose (pentahydrochloride): Known for its antioxidant properties and potential biomedical applications.
Chitotriose (trihydrochloride) stands out due to its high purity, specific bioactivities, and wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C18H38Cl3N3O13 |
---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1 |
InChI Key |
FNHGOGWSTIEJRG-BXCRODNTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |
Origin of Product |
United States |
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